Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate
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Overview
Description
Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate is a chemical compound that features a pyridine ring substituted with chlorosulfonyl and iodine groups
Preparation Methods
The synthesis of Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate typically involves the chlorosulfonation of a pyridine derivative followed by iodination. The reaction conditions often require the use of chlorosulfonic acid and iodine reagents under controlled temperatures to ensure the selective substitution on the pyridine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.
Oxidation and Reduction: The iodine substituent can participate in redox reactions, potentially forming different oxidation states of iodine.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with alkenes or alkynes, forming complex cyclic structures.
Common reagents used in these reactions include chlorosulfonic acid, iodine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophiles, while the iodine substituent can participate in redox reactions . These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate can be compared with other similar compounds, such as:
Chlorosulfonyl isocyanate: Known for its versatility in organic synthesis, particularly in the formation of β-lactams and other cyclic structures.
Methyl 4-(chlorosulfonyl)-3-methoxybenzoate: Another compound with a chlorosulfonyl group, used in similar synthetic applications.
The uniqueness of this compound lies in its combination of chlorosulfonyl and iodine substituents on the pyridine ring, which provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C7H5ClINO4S |
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Molecular Weight |
361.54 g/mol |
IUPAC Name |
methyl 4-chlorosulfonyl-6-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C7H5ClINO4S/c1-14-7(11)5-2-4(15(8,12)13)3-6(9)10-5/h2-3H,1H3 |
InChI Key |
OIAIXWTYNRFGPB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)I |
Origin of Product |
United States |
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